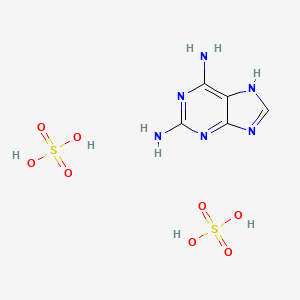

7H-Purine-2,6-diamine bis(sulfate)

Description

Properties

Molecular Formula |

C5H10N6O8S2 |

|---|---|

Molecular Weight |

346.3 g/mol |

IUPAC Name |

7H-purine-2,6-diamine;sulfuric acid |

InChI |

InChI=1S/C5H6N6.2H2O4S/c6-3-2-4(9-1-8-2)11-5(7)10-3;2*1-5(2,3)4/h1H,(H5,6,7,8,9,10,11);2*(H2,1,2,3,4) |

InChI Key |

HIWXXLHSNSJYPC-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)N)N.OS(=O)(=O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 7h Purine 2,6 Diamine and Its Derived Salts

Established Chemical Synthesis Routes to 2,6-Diaminopurine (B158960) (DAP)

The construction of the 2,6-diaminopurine core can be achieved through several strategic approaches, each with its own set of advantages and applications.

One of the most versatile and widely used methods for the synthesis of purines is the Traube synthesis . This approach involves the cyclization of a substituted pyrimidine (B1678525) precursor, specifically a pyrimidine-4,5-diamine, with a one-carbon reagent to form the imidazole (B134444) ring fused to the pyrimidine ring. thieme-connect.de A variety of reagents can be used to introduce the C8 carbon of the purine (B94841), including formic acid, orthoformates, and formamide. thieme-connect.demdpi.com For instance, heating 2,5,6-triaminopyrimidin-4-ol with formic acid was an early demonstration of this method for the synthesis of guanine. thieme-connect.de The direct cyclization to form diaminopurines is also possible using orthoesters or a mixture of an orthoester and an acid or anhydride. thieme-connect.de

Another strategic approach begins with more fundamental precursors. For example, a pathway for the synthesis of diaminopurine analogues involves the use of aminomalononitrile (B1212270) (AMN), urea, and guanidine. acs.org This method can be facilitated by microwave-assisted, solvent-free conditions. acs.org The reaction proceeds through the formation of amino imidazole carbonitrile intermediates, which then undergo annulation to yield the purine ring system. acs.org

The table below summarizes key starting materials and reagents used in these strategic approaches.

| Starting Material | Cyclizing/Key Reagent | Product | Reference |

| Pyrimidine-4,5-diamine | Formic acid | Purine | thieme-connect.de |

| 2,5,6-Triaminopyrimidin-4-ol | Formic acid | Guanine | thieme-connect.de |

| Aminomalononitrile (AMN) | Guanidine carbonate | 2,6-Diaminopurine analogues | acs.org |

| 5-Aminoimidazole-4-carbonitrile (AICA) derivatives | Cyanamide | 2-Amino-6-cyanopurine | rsc.org |

A prevalent and effective method for the synthesis of 2,6-diaminopurine involves the selective nucleophilic substitution of dihalogenated purines, most commonly 2,6-dichloropurine (B15474). researchgate.netarkat-usa.org The reactivity of the halogen substituents on the purine ring is position-dependent, with the chlorine atom at the C6 position being significantly more susceptible to nucleophilic attack than the chlorine at the C2 position. arkat-usa.org

This difference in reactivity allows for a stepwise and selective introduction of amino groups. The first substitution reaction, typically with an amine, occurs selectively at the C6 position. researchgate.netarkat-usa.org The subsequent substitution of the less reactive C2-chloro group requires more forcing conditions, such as higher temperatures or acid catalysis, to introduce the second amino group and yield 2,6-diaminopurine derivatives. arkat-usa.org For example, the reaction of 2,6-dichloropurine with an amine in a solvent like n-butanol at elevated temperatures can lead to the desired 2,6-diamino-substituted purine. arkat-usa.org

The following table outlines the general steps and conditions for this selective substitution.

| Step | Reagent | Position of Substitution | Key Conditions | Reference |

| 1 | Amine (e.g., cyclohexylamine) | C6 | 70°C in n-butanol or pentanol | arkat-usa.org |

| 2 | Amine (e.g., aromatic amine) | C2 | 120°C in n-butanol with acid catalyst (e.g., TMSCl) | arkat-usa.org |

To enhance the efficiency and speed of synthesis, microwave-assisted organic synthesis has been successfully applied to the preparation of 2,6-diaminopurine derivatives. acs.orgrsc.orgnih.gov Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.

A notable application is in the nucleophilic substitution reactions of 2,6-dichloropurine. nih.gov A two-step microwave-assisted protocol has been developed for the synthesis of a library of 2,6-diaminopurine compounds. nih.gov This involves a microwave-assisted C6 nucleophilic substitution followed by a reaction at the C2 position at a higher temperature. nih.gov For instance, amination of 4,6-dichloropyrimidin-5-amine with 3-nitroaniline (B104315) can be achieved under microwave irradiation at 150°C in just 10 minutes. rsc.org A subsequent amination at the second position can be performed at 100°C for one hour, also under microwave conditions. rsc.org

Microwave assistance has also been employed in the synthesis of 2,6-diaminopurine analogues from prebiotic compounds like aminomalononitrile, offering a rapid and solvent-free approach. acs.org

Specialized Preparation and Crystallization Techniques for 7H-Purine-2,6-diamine Sulfate (B86663) and Bis(sulfate) Salts

The formation of sulfate salts of 7H-Purine-2,6-diamine, including the bis(sulfate) form, is a critical step for its purification and in certain applications. The solubility of purines in both water and organic solvents is often low, and conversion to a salt can improve this property. mdpi.com

The preparation of purine sulfate salts is often achieved by treating an aqueous solution or suspension of the purine with dilute sulfuric acid. thieme-connect.de The resulting sulfate salt typically precipitates from the solution. thieme-connect.de In some instances, the crystallization may occur rapidly, while in others, it may require extended cooling of the aqueous solution for the salt to crystallize slowly. thieme-connect.de

The choice of solvent system is crucial. For 2,6-diaminopurine, different crystal structures have been observed depending on the solvent used for crystallization, such as N,N'-dimethylformamide, water, and methoxybenzene, due to the varying involvement of solvent molecules in the hydrogen-bonded framework of the crystal lattice. researchgate.net The introduction of alcohols into an aqueous environment can also alter the size and shape of the resulting crystals. um.edu.mt

Several parameters can be controlled to optimize the formation and crystallization of purine salts. Temperature is a key factor, as it affects the solubility of the purine and its salt, thereby influencing the rate of crystallization and the morphology of the crystals. um.edu.mt For example, with some purines, needle-like crystals are formed at ambient temperatures, while plate-like crystals may be obtained at very low temperatures. um.edu.mt

The pH of the solution is another critical parameter, as it dictates the protonation state of the purine. The formation of the bis(sulfate) salt, (HPTH2)HSO4·H2O, from a related compound indicates that under specific acidic conditions, a protonated purine can associate with a bisulfate anion. researchgate.net The concentration of the purine and the acid in the solution will also play a significant role in the nucleation and growth of the salt crystals. nih.gov

Role of Counterions in Directed Salt Crystallization (e.g., Sulfate Anions)

The formation of a salt from an active pharmaceutical ingredient (API) is a common and effective method to modify its properties, such as solubility, stability, and dissolution rate. nih.gov The process of directed salt crystallization involves the selection of a specific counterion to guide the assembly of the API molecules into a predefined crystal lattice. This control over the solid-state structure is paramount, as different crystalline forms (polymorphs) of the same compound can exhibit vastly different behaviors. The counterion, therefore, acts as a molecular template, directing the arrangement of the API molecules through specific intermolecular interactions. acs.org

In the case of 7H-Purine-2,6-diamine, a molecule with multiple basic nitrogen atoms, the choice of an acid for salt formation is critical. The interaction between the protonated purine and the counterion dictates the crystal packing and the resulting hydrogen-bond network. The sulfate anion (SO₄²⁻) is a particularly effective counterion for directing the crystallization of purine-based compounds.

Several key characteristics of the sulfate anion contribute to its role in directed crystallization:

Divalency and High Charge Density: As a dianion, a single sulfate molecule can interact with two protonated purine molecules, acting as a powerful linking unit to build extended networks.

Hydrogen Bonding Capability: The four oxygen atoms of the tetrahedral sulfate ion are potent hydrogen-bond acceptors. This allows for the formation of a robust and highly interconnected three-dimensional hydrogen-bond network, which imparts significant stability to the crystal lattice. researchgate.net

Geometric Specificity: The defined tetrahedral geometry of the sulfate ion imposes spatial constraints on the crystal packing, influencing the orientation and conformation of the 7H-Purine-2,6-diamine molecules within the lattice.

The formation of 7H-Purine-2,6-diamine bis(sulfate) involves the protonation of the basic sites on the purine ring by sulfuric acid. The resulting cationic purine molecules and the sulfate anions self-assemble into a highly ordered crystalline structure. This structure is stabilized by an extensive network of hydrogen bonds where the sulfate ions bridge the purine cations. This strong, multi-point interaction is fundamental to the stability of the resulting salt.

The table below illustrates how different counterions can direct the crystallization of a basic API like 7H-Purine-2,6-diamine, leading to salts with varied structural features and properties.

| Counterion | Type | H-Bond Acceptors | Typical Coordination | Resulting Crystal Network |

| Chloride (Cl⁻) | Monovalent, Spherical | 1 (weak) | Electrostatic | Simple ion pairing, often forms 1D chains or simple layers. |

| Acetate (CH₃COO⁻) | Monovalent, Planar | 2 | Bidentate or Bridging | Can form dimeric structures or 2D layered networks. |

| Sulfate (SO₄²⁻) | Divalent, Tetrahedral | 4 | Multi-point Bridging | Forms complex, highly stable 3D hydrogen-bonded frameworks. |

This table presents a generalized comparison based on the chemical principles of crystal engineering. Specific outcomes depend on various factors including solvent and crystallization conditions.

The use of the sulfate anion is a deliberate strategy in crystal engineering to produce a salt with high lattice energy and thermodynamic stability. While this may sometimes result in lower aqueous solubility compared to monovalent salts like hydrochlorides, the gain in physical stability, such as reduced hygroscopicity and consistent crystalline form, is often a desirable trade-off in pharmaceutical development. google.com The sulfate counterion is thus not a passive component but an active director in the crystallization of 7H-Purine-2,6-diamine bis(sulfate).

Advanced Structural Elucidation of 7h Purine 2,6 Diamine and Its Salt Forms

Spectroscopic Characterization of Purine-2,6-diamine

Spectroscopic techniques are pivotal in revealing the electronic and vibrational characteristics of 7H-Purine-2,6-diamine, offering insights into its tautomeric forms and molecular fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the tautomeric equilibria of purine (B94841) derivatives in solution. For 2,6-diaminopurine (B158960) and its analogues, NMR studies have been instrumental in identifying the predominant tautomeric forms. For instance, in a study of N6-methoxy-2,6-diaminopurine-2'-deoxyribonucleoside in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), 1H-NMR spectra revealed the existence of two tautomers in a 9:1 ratio, with the imino form being the major species. oup.comnih.gov This highlights the sensitivity of NMR in distinguishing between subtle structural isomers.

Theoretical calculations, often used in conjunction with experimental NMR data, help in assigning signals and predicting the most stable tautomers. Density Functional Theory (DFT) calculations for N6-cyclohexyl-N6-methyl-N2-phenyl-7H-purine-2,6-diamine have shown that the HN(9) tautomer is more stable than the HN(7) form in the gas phase, as well as in solvents like water and chloroform. nih.govresearchgate.netnih.gov The coexistence of multiple conformations in solution, as suggested by these calculations, can lead to broad signals in NMR spectra, which was observed for the N-CH3, cyclohexylmethine, and C(6) signals of this derivative. nih.gov Two-dimensional heteronuclear NMR techniques have also been employed to distinguish between tautomers by determining the sign of nJ(H,C) coupling constants, which can differentiate between two- and three-bond couplings. acs.org

| Proton | Major Tautomer Chemical Shift (ppm) (0.9H) | Minor Tautomer Chemical Shift (ppm) (0.1H) |

|---|---|---|

| NH | 9.78 | 10.40 |

| H8 | 7.71 | 7.98 |

| H1' | 6.02 | 6.18 |

| 5'-OH | 4.97 | 5.08 |

UV-Vis spectroscopy is used to study the electronic transitions in the purine system. Studies on 2,6-diaminopurine and its 2'-deoxyriboside have investigated their photostability upon exposure to ultraviolet radiation. nih.govrsc.orgrsc.org Upon excitation, the initially populated ¹ππ* state decays through different relaxation pathways. nih.govrsc.org The fluorescence and UV spectra of various 2,6-diaminopurine derivatives have been fully characterized, providing insights into their electronic properties. researchgate.net Furthermore, UV-Vis spectroscopy has been utilized to monitor conformational changes of related compounds in solution. scirp.org

| Vibrational Mode | Observed Frequency (cm-1) | Calculated Frequency (cm-1) | Assignment |

|---|---|---|---|

| NH2 asymmetric stretch | 3475 | 3533 | νas(NH2) |

| NH2 symmetric stretch | 3315 | 3418 | νs(NH2) |

| NH stretch (ring) | 3140 | 3160 | ν(NH) |

| NH2 scissoring | 1670 | 1665 | δ(NH2) |

| Ring stretching | 1610 | 1608 | ν(C=C), ν(C=N) |

The polarity of the solvent can significantly influence the tautomeric equilibrium and, consequently, the spectroscopic characteristics of 7H-Purine-2,6-diamine. The formation of different hydrogen-bonded organic frameworks of 2,6-diaminopurine has been observed in various solvents such as N,N'-dimethylformamide (DMF), water, and methoxybenzene, leading to distinct crystal structures. acs.orgacs.org This demonstrates the crucial role of solvent molecules in the self-assembly process. acs.orgacs.org

Theoretical studies on substituted adenine (B156593) tautomers in solvents of varying polarities have shown that substitution can alter tautomeric preferences compared to the unsubstituted molecule. acs.orgnih.govresearchgate.net For C8-substituted adenines, the energy differences between tautomers in polar solvents can be small, suggesting the coexistence of multiple tautomers in aqueous solution. acs.orgnih.govresearchgate.net DFT calculations on a substituted 7H-purine-2,6-diamine derivative revealed that while the HN(9) tautomer is generally more stable than the HN(7) form, the most stable conformations can change depending on the solvent (gas phase, water, or chloroform). nih.govnih.gov This solvent-dependent conformational and tautomeric preference directly impacts the resulting NMR and UV-Vis spectra.

Single-Crystal X-ray Diffraction Analysis of 7H-Purine-2,6-diamine Salts

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

| Parameter | Value |

|---|---|

| Formula | (C4H5N7)2SO4·H2O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.813(5) |

| b (Å) | 15.117(11) |

| c (Å) | 8.182(5) |

| α (°) | 91.71(1) |

| β (°) | 106.21(1) |

| γ (°) | 93.57(1) |

| Z | 2 |

Hydrogen bonding is a dominant force in the crystal engineering of purine derivatives, dictating the formation of specific supramolecular architectures. In the crystal structure of 8-aza-2,6-diaminopurine sulfate monohydrate, the hydrogen bonding network is described as extremely complicated, with almost all available hydrogen bond donors and acceptors participating. iucr.org The two independent 8-aza-2,6-diaminopurine cations in the asymmetric unit are protonated at the N(3) and N(8) positions. iucr.org

In cocrystal salts of 2,6-diaminopurine with 2,2'-thiodiacetic acid, the crystal packing is stabilized by a complex network of both homomolecular and heteromolecular hydrogen bonds, including O–H···N, O–H···O, N–H···O, and N–H···N interactions. mdpi.comcsic.es These interactions lead to the formation of cyclic hydrogen-bonded motifs. csic.es Similarly, studies on 2,6-diaminopurine crystallized from different solvents show that the molecules tend to self-assemble through hydrogen bonding interactions, with the solvent molecules often playing a role in the resulting framework. acs.orgacs.org The ability to predict these hydrogen-bonded configurations is crucial for designing new materials with desired properties. nih.gov

Investigation of Pi-Stacking Interactions in Solid-State Structures

Pi-stacking interactions are a crucial organizing force in the crystal packing of aromatic heterocycles like purines. These non-covalent interactions, arising from the attraction between electron-rich and electron-poor regions of adjacent aromatic rings, significantly contribute to the thermodynamic stability of the solid-state structure. rsc.orgmdpi.com In the crystalline salts of 2,6-diaminopurine, the protonated purinium ions engage in distinct stacking arrangements.

| Parameter | Value | Significance |

|---|---|---|

| Interaction Type | Anti-parallel π,π-stacking | Describes the relative orientation of the stacked rings. |

| Inter-centroid Distance | 3.39 Å | The distance between the geometric centers of the two aromatic rings. |

| Interplanar Distance | 3.24 Å | The vertical distance between the planes of the two rings. |

| Slip Angle | 17.5° | The angle describing the degree of offset between the stacked rings. |

Elucidation of Tautomeric Forms and Protonation States in Crystalline Salts

Single-crystal X-ray diffraction is the definitive method for determining these features. Studies on crystalline salts of 2,6-diaminopurine have identified specific protonation patterns. For example, in an out-of-sphere metal complex salt, the 2,6-diaminopurinium cation was identified as the H₂(N3,N7)dap⁺ tautomer, indicating protonation at the N3 and N7 positions. mdpi.com In the crystal structure of a related compound, 8-aza-2,6-diaminopurine sulfate, protonation was found to occur at the N3 and N8 positions. iucr.org This evidence suggests that the purine ring is typically doubly protonated in the presence of a diprotic acid like sulfuric acid, forming a dication.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy serves as a complementary technique to elucidate these structural details. researchgate.net Specifically, the chemical shifts of carbon atoms C4 and C5 in the purine ring are sensitive to the tautomeric state. A significantly higher chemical shift for C5 and a shielded C4 resonance are characteristic of the N(9)H tautomer compared to the N(7)H form. researchgate.net

| Compound | Protonation Sites | Reference |

|---|---|---|

| H₂(N3,N7)dap[Cd(HEDTA)(H₂O)]·H₂O | N3, N7 | mdpi.com |

| 8-Aza-2,6-diaminopurine sulfate monohydrate | N3, N8 | iucr.org |

Cation-Anion Interactions and Coordination Environment in Purine Sulfate Salts

In the crystalline lattice of 7H-Purine-2,6-diamine bis(sulfate), the interactions between the protonated diaminopurinium cations and the sulfate anions are the primary drivers of the supramolecular assembly. These interactions are predominantly electrostatic in nature, manifesting as a complex and extensive network of hydrogen bonds. rsc.org

The protonated nitrogen atoms of the purine ring (e.g., N3-H, N7-H) and the exocyclic amino groups (N2-H₂, N6-H₂) act as hydrogen bond donors. The oxygen atoms of the sulfate anion (SO₄²⁻) serve as potent hydrogen bond acceptors. This donor-acceptor pairing leads to the formation of robust N-H···O hydrogen bonds that link the cationic and anionic components into a stable three-dimensional framework. iucr.orgresearchgate.net

In addition to cation-anion hydrogen bonding, cation-cation and cation-water-anion interactions are also prevalent, creating specific, repeating structural patterns known as supramolecular synthons. mdpi.commdpi.com These synthons can be described using graph-set notation. For instance, studies of related diaminopurinium salts have identified various cyclic motifs, including R²₂(9), R²₂(10), R³₂(8), and R⁴₂(8), which arise from intricate N-H···N and N-H···O hydrogen bonds. mdpi.compreprints.org These networks involve nearly all available hydrogen bond donors and acceptors, underscoring the highly cooperative nature of the crystal packing. iucr.org Beyond classical hydrogen bonding, anion-π interactions, where the sulfate anion interacts with the electron-deficient π-system of the purinium cation, may also contribute to the stability of the crystal structure. science.govugr.es

| Interaction Type | Donor | Acceptor | Role in Crystal Structure |

|---|---|---|---|

| Cation-Anion H-Bond | N-H (ring, amino) | O (sulfate) | Primary linkage of ionic components. iucr.org |

| Cation-Cation H-Bond | N-H (amino) | N (ring) | Forms cationic substructures (e.g., R²₂(9) motifs). preprints.org |

| Anion-Water H-Bond | O-H (water) | O (sulfate) | Links anionic components via bridging water molecules. preprints.org |

| Anion-π Interaction | π-system (purinium) | Anion (sulfate) | Contributes to overall lattice stability. science.govugr.es |

Computational and Theoretical Investigations of 7h Purine 2,6 Diamine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Tautomerism

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricacies of 7H-Purine-2,6-diamine's molecular architecture and its tautomeric relationship with other isomers, most notably the 9H form.

Optimization of Molecular Structures and Conformational Analysis

Computational studies have focused on optimizing the molecular geometries of various tautomers of 2,6-diaminopurine (B158960) to determine their most stable conformations. These calculations, often performed at levels of theory such as B3LYP with basis sets like 6-31++G(d,p) or cc-pVDZ, have confirmed that both the 7H and 9H tautomers are the most energetically favorable forms at room temperature. researchgate.neted.ac.uk The planarity of the purine (B94841) ring system and the orientation of the exocyclic amino groups are key parameters in these analyses. For instance, studies on N6-substituted derivatives have shown that the most stable conformations can vary depending on the solvent environment. researchgate.netmdpi.com

The structural integrity of DNA and RNA is crucial for their biological function. The incorporation of 2,6-diaminopurine in place of adenine (B156593) leads to a more stable double helix due to the formation of three hydrogen bonds with thymine (B56734) or uracil (B121893). oup.comacs.org Conformational analysis using circular dichroism has revealed that DNA duplexes containing DAP can adopt a B-form conformation that transitions to an A-form in high salt concentrations. acs.org

Energetic Characterization of Prototropic Tautomers (e.g., 7H, 9H Forms)

A central theme in the computational investigation of 2,6-diaminopurine is the relative stability of its prototropic tautomers, particularly the 7H and 9H forms. In the gas phase, the 9H tautomer is consistently predicted to be the most stable. mdpi.com However, the energy difference between the 9H and 7H tautomers is small, especially in polar solvents. acs.orgnih.gov

In aqueous solution, the energy gap between the two tautomers narrows significantly. mdpi.com Calculations have shown that while the 9H tautomer is more stable, the 7H form can also exist in considerable amounts. acs.orgnih.gov One study using B3LYP/CPCM/cc-pVDZ level of theory found the N9 tautomer to be more stable than the N7 tautomer by 2.86 kcal/mol in water. rsc.org However, the inclusion of explicit water molecules in the calculations can further stabilize the N7 tautomer, reducing the energy difference to as little as 0.22 kcal/mol, suggesting an equilibrium of approximately 60% N9 and 40% N7 tautomers at room temperature. rsc.org This is supported by experimental observations where both tautomers are detected in solution. ed.ac.uk

Table 1: Relative Energies of 2,6-Diaminopurine Tautomers

Note: Data compiled from various computational studies. mdpi.comrsc.org The relative energies are with respect to the most stable tautomer in each environment.

Activation Barriers and Transition States for Tautomerization Pathways

The interconversion between the 7H and 9H tautomers of 2,6-diaminopurine involves overcoming an energy barrier and passing through a transition state. Theoretical studies have investigated these tautomerization pathways. In the gas phase, the activation Gibbs free energy for the tautomerization of 7H-purine-2,6-diamine to the 9H form is significantly high, with calculated values around 45.1 to 68.6 kcal/mol, indicating that this process is unlikely to occur spontaneously. sid.ir

The mechanism of tautomerization is often catalyzed by solvent molecules, particularly water, which can facilitate proton transfer. nih.govmit.edu Water-mediated proton exchange is a common mechanism for interconversion between prototropic tautomers. nih.gov Theoretical models have shown that the inclusion of explicit water molecules can significantly lower the activation barrier for tautomerization. sid.ir For instance, the activation Gibbs free energy was found to be reduced to 24.8 kcal/mol when three water molecules were included in the calculation. sid.ir

Modeling of Solvent Effects using Implicit and Explicit Solvation Models

The influence of the solvent environment on the properties of 7H-Purine-2,6-diamine is a critical aspect of its computational analysis. Both implicit and explicit solvation models have been employed to understand these effects. acs.orgnih.govsid.ir Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. mdpi.comsid.ir These models have shown that increasing the polarity of the solvent generally stabilizes the more polar 7H tautomer relative to the 9H tautomer. mdpi.comacs.orgnih.gov

Explicit solvation models, which involve the inclusion of individual solvent molecules in the calculation, provide a more detailed picture of solute-solvent interactions. rsc.orgsid.ir Studies combining both implicit and explicit models have revealed that short-range interactions with solvent molecules, such as hydrogen bonding, play a predominant role in the tautomerization process. sid.ir The combination of both models leads to a more accurate description of the system, with a calculated activation Gibbs free energy of 23.5 kcal/mol for the tautomerization in water. sid.ir

Quantum Chemical Analyses of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in probing the electronic structure and reactivity of 7H-Purine-2,6-diamine.

Frontier Molecular Orbital (FMO) Theory and Electron Density Distribution

Frontier Molecular Orbital (FMO) theory provides valuable insights into the chemical reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A low HOMO-LUMO gap suggests a higher propensity for charge transfer interactions within the molecule. researchgate.net

The electron density distribution reveals the electron-rich and electron-deficient regions of the molecule. In 7H-Purine-2,6-diamine, the nitrogen atoms of the purine ring and the exocyclic amino groups are generally electron-rich, making them susceptible to electrophilic attack. Conversely, the carbon atoms of the purine ring can be electron-deficient. The distribution of electron density is also influenced by the tautomeric form and the solvent environment. acs.orgnih.gov

Table 2: Compound Names Mentioned in the Article

Mulliken Charges and Electrostatic Potential Maps

Mulliken population analysis and Molecular Electrostatic Potential (MEP) maps are fundamental computational tools used to investigate the electronic properties of 7H-Purine-2,6-diamine. These methods help in understanding the charge distribution, chemical reactivity, and intermolecular interaction sites of the molecule. researchgate.netdntb.gov.ua

Mulliken charge analysis calculates the partial atomic charges within the molecule, revealing the electron distribution among the atoms. arabjchem.org Studies on related purine derivatives show that atoms with high charge densities, such as nitrogen and oxygen, act as active centers for adsorption and interaction. arabjchem.org For 2,6-diaminopurine, computational analyses have been carried out to determine these atomic charges, providing a quantitative measure of the electronic environment of each atom. researchgate.netdntb.gov.ua

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. researchgate.net It is a valuable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to indicate different potential regions:

Red and Yellow areas represent regions of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. In purine structures, these are typically located around the nitrogen atoms of the rings and exocyclic amino groups. researchgate.netresearchgate.net

Blue areas indicate regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are often found around hydrogen atoms attached to heteroatoms. researchgate.net

In studies of 2,6-diaminopurine, the MEP surface map has been instrumental in identifying the most reactive sites within the molecule, guiding the understanding of its biological interactions. researchgate.netresearchgate.net

| Potential Region | Color Code | Interpretation | Typical Location on Purine Ring |

|---|---|---|---|

| Negative Potential | Red/Yellow | Electron-rich, susceptible to electrophilic attack | Around Nitrogen atoms (N1, N3, N7, N9) and exocyclic amino groups |

| Positive Potential | Blue | Electron-deficient, susceptible to nucleophilic attack | Around hydrogen atoms bonded to nitrogen (e.g., in NH2 groups) |

| Neutral Potential | Green | Region of near-zero potential | Typically around carbon-carbon bonds in the ring structure |

Excited State Dynamics and Photorelaxation Mechanisms

The photostability of nucleobases is a critical property, and computational studies have been essential in elucidating the mechanisms by which they dissipate energy from UV radiation. For 2,6-diaminopurine (2,6-dAP), the dynamics in the electronically excited state are highly dependent on its tautomeric form. nsf.govnih.gov

The 7H tautomer of 2,6-dAP exhibits distinct photorelaxation pathways compared to its more common 9H counterpart. nsf.gov Upon excitation to the first singlet excited state (S1), the 7H tautomer undergoes significant structural changes. nsf.gov The primary deactivation mechanism involves a large barrier to reach a conical intersection (CI) with the ground state (S0). nih.gov This CI is a point on the potential energy surface where the two electronic states become degenerate, facilitating rapid, non-radiative decay. rsc.org

Key findings from computational and experimental studies include:

Structural Puckering: The photorelaxation of the 7H tautomer is characterized by a pronounced puckering of the five-membered ring of the purine system, driven by the twisting of the C8=N7 bond. nsf.gov

Energy Barrier and Lifetime: The barrier to reach the CI for the 7H tautomer is larger than that for the 9H tautomer, resulting in a longer excited-state lifetime. nsf.govnih.gov

Triplet State Yield: The 7H tautomer is noted to have a sizable triplet state yield, indicating that intersystem crossing to the triplet manifold is a competing deactivation pathway. nsf.govnih.gov

Quantum chemical calculations, often performed at high levels of theory such as ADC(2) and MP2, have been used to model these potential energy surfaces and identify the key geometries and energy points, such as minima, transition states, and conical intersections. nih.govnih.gov These studies suggest that while the 9H tautomer is more photostable due to an ultrafast relaxation pathway, the 7H tautomer's deactivation is less efficient, which could have implications for its photochemical reactivity. nsf.govnih.gov

| Tautomer | Primary Photorelaxation Feature | Structural Change | Consequence |

|---|---|---|---|

| 7H-Purine-2,6-diamine | Larger barrier to conical intersection | Strong puckering of the 5-membered ring | Longer excited-state lifetime, sizable triplet yield nsf.govnih.gov |

| 9H-Purine-2,6-diamine | Small barrier to conical intersection | Puckering of the 6-membered ring | Ultrafast relaxation, higher photostability nsf.govnih.gov |

Molecular Modeling and Simulation for Biochemical Systems

Molecular modeling techniques are indispensable for predicting and analyzing the interactions of 7H-Purine-2,6-diamine and its analogs with biological targets. These methods range from predicting binding poses to simulating the dynamic behavior of ligand-protein complexes.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it binds to a target molecule, typically a protein. This technique has been widely applied to derivatives of 2,6-diaminopurine to explore their potential as inhibitors of various enzymes. nih.govresearchgate.net

Docking studies have been instrumental in the design of novel purine derivatives. For instance, reversine (B1683945), a 2,6-diamino-substituted purine, and its analogs were designed using docking calculations to target Aurora kinases and Mps1, which are critical in cell cycle progression. nih.govresearchgate.net Similarly, docking has been used to assess the binding of 2,6-diaminopurine against proteins like 1UOM and 1SAO. researchgate.net The primary outputs of these studies are the binding pose, which shows the specific interactions (e.g., hydrogen bonds, hydrophobic contacts), and a scoring function that estimates the binding free energy (e.g., in kcal/mol). bohrium.com

| Purine Derivative | Target Protein(s) | Objective of Study | Reference |

|---|---|---|---|

| Reversine analogs | Aurora-B kinase, Mps1 | Design of new antitumor agents, evaluation of cell cycle arrest. | nih.govresearchgate.net |

| 2,6-Diaminopurine (DAP) | 1UOM, 1SAO | Identify free binding energies and favorable binding poses. | researchgate.net |

| 7-[(2R)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione | 1NG2, 2DVV, 3CAF, 7OEX | Evaluate binding affinities for potential COPD treatment. | bohrium.com |

| Various purine derivatives | SARS-CoV-2 Mpro | Screening for potential viral replication inhibitors. | nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Changes

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the stability of ligand-protein complexes, observe conformational changes, and refine binding modes obtained from docking. mdpi.com

For a purine-2,6-diamine derivative targeting cyclin-dependent kinase 2 (CDK2), all-atom MD simulations were performed to evaluate the stability of the complex. mdpi.com Key metrics analyzed from MD trajectories include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of the protein backbone atoms from their initial position over time. A stable RMSD plot indicates that the protein-ligand complex has reached equilibrium and is stable. For the CDK2 complex, the binding of the ligand was found to stabilize the protein's structure. mdpi.com

Radius of Gyration (Rg): Indicates the compactness of the protein structure. A stable Rg value suggests that the protein is not undergoing major unfolding or conformational changes. The CDK2-ligand complex showed a stable Rg, indicating no significant structural deviation upon ligand binding. mdpi.com

MD simulations, often run for nanoseconds (ns), provide crucial information on the flexibility of both the ligand and the target, leading to a more accurate understanding of the binding mechanism. nih.govmdpi.com

| System | Simulation Length | Key Findings | Reference |

|---|---|---|---|

| CDK2 in complex with 6-N,6-N-dimethyl-9-(2-phenylethyl)purine-2,6-diamine | Not specified | Binding of the compound stabilizes the CDK2 structure with minimal conformational change (Average RMSD: 0.31 nm, Average Rg: 1.94 nm). | mdpi.com |

| SARS-CoV-2 Mpro in complex with a 1H-purine-2,6-dione derivative | 100 ns | Validated the stability of the ligand-protein complex identified through docking. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Function Elucidation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), are particularly powerful. mdpi.com

3D-QSAR studies have been successfully applied to series of 2,6,9-trisubstituted purine derivatives to understand the structural requirements for their antitumor activity. mdpi.comresearchgate.net In these studies, a set of molecules with known activities are aligned, and their steric and electrostatic fields are calculated. The models then correlate variations in these fields with changes in biological activity.

Key insights from 3D-QSAR studies on purine derivatives include:

Steric vs. Electrostatic Properties: For certain series of purine-based anticancer compounds, steric properties were found to be more influential in explaining cytotoxicity than electronic properties. mdpi.comresearchgate.net

Favorable and Unfavorable Regions: CoMFA generates contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For example, a green polyhedron might indicate that a bulky group is favorable at that position, while a blue polyhedron might suggest that an electropositive group would increase activity. mdpi.com These maps provide a clear guide for designing more potent molecules. mdpi.com

QSAR serves as a critical tool for lead optimization, enabling the rational design of new compounds with enhanced efficacy by elucidating the precise structure-function relationships. mdpi.comresearchgate.net

Coordination Chemistry of Purine 2,6 Diamine with Metal Ions

Interactions with Transition Metal Cations (e.g., Pd(II), Co(II), Rh(II), Au(III))

Purine-2,6-diamine readily forms complexes with a range of transition metal ions. The mode of coordination is influenced by factors such as the nature of the metal ion, reaction conditions, and the presence of other ligands.

The primary coordination sites for metal ions in purine-2,6-diamine are the nitrogen atoms of the heterocyclic rings, most notably N3 and N7. acs.orgcuni.cz The N7 position, located in the major groove of DNA, is particularly accessible for coordination with various transition metals, including soft ions like Pd(II) and Pt(II), as well as first-row transition metals such as Cu(II) and Zn(II). libretexts.orgdu.ac.in Coordination to the N3 position is also observed, especially in complexes with chelate-tethered derivatives of 2,6-diaminopurine (B158960). acs.orgnih.govnih.gov For instance, reactions of diamine-tethered 2,6-diaminopurine with Cu(II) and Cd(II) have confirmed that binding can occur at the N3 position, although it is less common compared to adenine (B156593). nih.govacs.org The preference for a particular nitrogen donor site is also influenced by the presence of substituents on the purine (B94841) ring.

Purine-2,6-diamine and its derivatives can form both mononuclear and polymeric coordination complexes, depending on the stoichiometry of the reaction and the nature of the ligands involved. nih.govacs.org For example, reactions of dithioether-tethered adenine derivatives with Cu(I) and Ag(I) can yield discrete mononuclear complexes with a 1:2 metal-to-ligand ratio or polymeric structures with a 1:1 ratio. nih.govacs.org In some cases, the length of a tether in a ligand can influence whether a mononuclear or polymeric complex is formed. nih.govacs.org Cobalt(II) has been shown to form a mononuclear complex, tetraaquabis(2,6-diamine-7H-purine-κN9)cobalt(II), which then forms part of a larger three-dimensional network through hydrogen bonding. nih.gov Similarly, palladium(II) can form cyclic tetranuclear complexes with guanosine (B1672433) 5'-monophosphate, a related purine derivative. nih.gov

Substituents on the purine ring system play a crucial role in determining the coordination behavior of purine-2,6-diamine. The introduction of chelating side arms can lead to the formation of stable, multidentate complexes. For example, alkyldiamine-tethered derivatives of 2,6-diaminopurine react with Pd(II) to form N3-coordinated complexes. acs.orgnih.gov The length of the alkyl tether can significantly impact the final structure of the complex, leading to either tridentate or tetradentate coordination. acs.orgnih.gov The 2-amino group of 2,6-diaminopurine also influences metal ion binding at the N3 position, making it less favorable for some divalent metal ions compared to adenine. nih.govacs.org

Here is a table summarizing the coordination behavior of Purine-2,6-diamine with various metal ions:

Coordination of Purine-2,6-diamine with Transition Metal Ions

| Metal Ion | Coordination Site(s) | Type of Complex | Effect of Substituents/Conditions | References |

|---|---|---|---|---|

| Pd(II) | N3, N7 | Mononuclear, Polymeric | Alkyldiamine tethers promote N3 coordination; tether length dictates denticity. | acs.orgnih.gov |

| Co(II) | N9 | Mononuclear | Forms a tetraaqua complex that participates in a 3D hydrogen-bonded network. | nih.gov |

| Rh(II) | N/A | N/A | Specific data for Rh(II) with purine-2,6-diamine is limited, but Rh(III) complexes with related purines show S, N7 chelation. | |

| Au(III) | N7 | Mononuclear | Forms square planar complexes; interaction with 5'-GMP occurs at N7. | nih.govresearchgate.net |

| Cu(II) | N3 | Mononuclear | Binding at N3 is less prevalent than with adenine due to the 2-amino group. | nih.govacs.org |

| Cd(II) | N3 | Mononuclear | Similar to Cu(II), N3 binding is observed but is less frequent than in adenine complexes. | nih.govacs.org |

Role of Purine-2,6-diamine as a Ligand in Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org While the direct use of 7H-Purine-2,6-diamine bis(sulfate) in MOF synthesis is not extensively documented in the provided results, the broader class of purine derivatives is gaining attention as ligands for constructing functional MOFs. nih.gov Purine-based ligands can introduce specific functionalities and recognition sites within the MOF structure. For instance, purine carboxylic acid ligands have been used to construct two-dimensional MOFs that exhibit catalytic activity in photocatalytic oxidation and CO2 fixation. nih.gov The ability of purines to coordinate to metal centers through their nitrogen atoms, combined with the potential for functionalization at other positions, makes them promising candidates for the design of novel MOFs with tailored properties for applications in gas storage, separation, and catalysis. wikipedia.orgnih.gov

Characterization of Metal-Purine-2,6-diamine Complexes via Spectroscopic and Diffraction Techniques

A variety of spectroscopic and diffraction methods are employed to elucidate the structures and properties of metal-purine-2,6-diamine complexes.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of these complexes in the solid state. nih.govacs.orgnih.govnih.gov It provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, such as hydrogen bonding. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ³¹P NMR, is a powerful tool for characterizing these complexes in solution. nih.gov Chemical shift changes upon coordination provide evidence for the binding sites of the metal ion on the purine ligand. nih.gov For example, downfield shifts of specific proton signals can indicate the involvement of nearby nitrogen atoms in coordination. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups involved in coordination. researchgate.net Changes in the vibrational frequencies of C=N, C-N, and N-H bonds in the purine ring upon complexation can indicate the coordination sites.

UV-Visible Spectroscopy: This technique is useful for studying the electronic transitions within the complex and can provide information about the coordination environment of the metal ion.

Mass Spectrometry: Mass spectrometry helps to determine the molecular weight and stoichiometry of the complexes. nih.gov

The following table summarizes the techniques used for characterization:

Characterization Techniques for Metal-Purine-2,6-diamine Complexes

| Technique | Information Obtained | References |

|---|---|---|

| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, coordination geometry, intermolecular interactions. | nih.govacs.orgnih.govnih.gov |

| NMR Spectroscopy (¹H, ¹³C, ³¹P) | Identification of binding sites in solution, structural information in solution. | nih.gov |

| Infrared (IR) Spectroscopy | Identification of functional groups involved in coordination. | researchgate.net |

| UV-Visible Spectroscopy | Electronic transitions, coordination environment of the metal ion. | researchgate.net |

| Mass Spectrometry | Molecular weight and stoichiometry of the complex. | nih.gov |

Biochemical and Molecular Interactions of 7h Purine 2,6 Diamine in Research Contexts

Interactions with Nucleic Acid Structures (DNA and RNA)

The substitution of adenine (B156593) with 2,6-diaminopurine (B158960) in oligonucleotides introduces a second amino group at the 2-position of the purine (B94841) ring. This modification has profound effects on the structure and stability of nucleic acid duplexes.

Enhanced Base Pairing Stability in Modified Oligonucleotides

A primary and well-documented effect of incorporating 2,6-diaminopurine (DAP) into DNA and RNA strands is the significant enhancement of base pairing stability. Unlike the standard adenine-thymine (A-T) or adenine-uracil (A-U) base pairs, which are connected by two hydrogen bonds, DAP forms three hydrogen bonds with its complementary base, thymine (B56734) or uracil (B121893). wikipedia.orgacs.orgnih.govresearchgate.net This additional hydrogen bond leads to a more stable duplex structure.

The increased thermal stability is a key advantage in various molecular biology applications. For instance, oligonucleotides containing DAP exhibit higher melting temperatures (Tm), which is the temperature at which half of the duplex DNA dissociates. oup.com This increased stability can be particularly beneficial for:

Probes and Primers: Enhancing the binding affinity and specificity of hybridization probes and PCR primers. oup.com

Antisense Oligonucleotides: Improving the stability and efficacy of antisense therapies. researchgate.net

RNAi applications: The enhanced stability provided by DAP can be advantageous in the design of small interfering RNAs (siRNAs).

Research has shown that the incorporation of DAP can increase the melting temperature of a DNA duplex by approximately 1–2 °C per DAP-T base pair. acs.orgnih.gov This stabilizing effect has been observed across various nucleic acid modifications, including 2'-O-methyl RNA and locked nucleic acid (LNA) structures. nih.gov For example, substituting a single 2'-O-methyladenosine with 2'-O-methyl-2,6-diaminopurine riboside can increase the thermodynamic stability of a duplex by an average of 0.9 kcal/mol. nih.gov

Impact on Nucleic Acid Duplex Conformation and Dynamics

A DNA duplex containing DAP paired with a complementary DNA strand maintains the typical B-form conformation. acs.orgnih.gov

A hybrid duplex of a DAP-modified DNA strand and a complementary RNA strand adopts the A-form conformation, which is characteristic of RNA duplexes. acs.orgnih.gov

However, the presence of DAP can influence the fine structure and dynamics of the duplex. The additional amino group in the minor groove can alter the local hydration spine and the groove width. oup.com These subtle changes can affect the flexibility of the DNA and influence its interaction with proteins and small molecules that bind in the minor groove. oup.com

Applications in Expanded Genetic Alphabets and Synthetic Biology

The unique base-pairing properties of 2,6-diaminopurine have made it a candidate for the development of expanded genetic alphabets. oup.comnih.gov In nature, the genetic code is based on four primary nucleobases. Synthetic biologists are exploring the creation of organisms with additional, unnatural base pairs to expand the information-carrying capacity of DNA.

The cyanophage S-2L provides a natural example of an altered genetic alphabet, where adenine is completely replaced by 2,6-diaminopurine (referred to as "Z" in this context). wikipedia.orgscfh.ru This phage's ability to function with a DAP-containing genome demonstrates the biological compatibility of this modification. oup.com

In the laboratory, researchers are leveraging DAP to create semi-synthetic organisms with expanded genetic codes. scfh.ru The goal is to develop systems where the new base pairs can be replicated, transcribed, and translated, potentially leading to the production of novel proteins with unnatural amino acids. This field holds promise for creating new therapeutics, materials, and catalysts. The existence of bacteriophages that naturally use DAP provides a proof-of-concept for the potential of synthetic biology to create nucleic acids with non-canonical bases. nih.gov

Mechanistic Biochemical Studies with Enzyme Systems

The structural and electronic differences between 2,6-diaminopurine and adenine make it a valuable probe for investigating the mechanisms of various enzyme systems, particularly those that interact with purines.

Investigation of Kinase Inhibition Mechanisms (e.g., Aurora Kinases, Mps1)

Derivatives of 2,6-diaminopurine have been investigated as inhibitors of various kinases, which are enzymes that play crucial roles in cell signaling and are often targets for cancer therapy. For example, certain 2,6-diaminopurine derivatives have shown inhibitory activity against kinases involved in viral replication and host cell pathways. nih.gov

Studies on the interaction of 9-[2-(phosphonomethoxy)ethyl]-2,6-diaminopurine (PMEDAP) with mitogen-activated protein kinases (MAPKs) have provided insights into drug-induced apoptosis. nih.goviiarjournals.org While PMEDAP did not induce the phosphorylation of p38 kinase in some leukemia cell lines, it did activate the ERK pathway, highlighting the complexity of its mechanism of action. nih.gov The use of such analogues helps to dissect the specific roles of different kinases in cellular processes.

Enzyme Substrate Recognition and Specificity (e.g., Purine Nucleoside Phosphorylase)

2,6-diaminopurine and its nucleoside derivatives serve as substrates for various enzymes involved in purine metabolism, allowing for detailed studies of enzyme recognition and specificity. For instance, 2,6-diaminopurine can be a substrate for enzymes that catalyze the transfer of glycosyl groups, which is a key step in the synthesis of nucleosides. researchgate.net

The enzymatic conversion of DAPD ((-)-beta-D-2,6-diaminopurine dioxolane), a prodrug, to its active form by adenosine (B11128) deaminase has been studied to understand its anti-HIV activity. nih.gov The efficiency of this conversion and the subsequent phosphorylation to the active triphosphate form are critical for its therapeutic effect. nih.gov

Furthermore, the use of DAP in place of adenine can significantly alter the activity of restriction endonucleases. oup.com This demonstrates the importance of the 2-amino group in the recognition of specific DNA sequences by these enzymes. oup.com By comparing the cleavage of DNA containing DAP with that of natural DNA, researchers can probe the precise interactions between the enzyme and the nucleic acid substrate.

Modulation of DNA Repair Enzyme Activity (e.g., MGMT)

The resistance of cancer cells to certain anticancer drugs, particularly methylating and chloroethylating agents, is often linked to the expression level of the DNA repair protein O6-methylguanine-DNA-methyltransferase (MGMT). This enzyme plays a crucial role in genomic integrity by removing alkyl adducts from the O6 position of guanine, a common form of DNA damage caused by alkylating agents. The persistence of lesions like O6-methylguanine (O6MeG) can lead to G → A transition mutations and is correlated with organ-specific tumorigenicity.

In the field of oncology and DNA repair, synthetic purine derivatives are explored for their potential to modulate the activity of enzymes like MGMT. For instance, derivatives such as 6-benzyloxy-9H-purin-2-ylamine have been synthesized and labeled to create probes for quantifying the MGMT status in tumor tissues in vivo. These probes, including 6-benzyloxy-9-(2-[18F]fluoroethyl)-9H-purin-2-yl-amine, have shown affinity for MGMT, indicating their potential as inhibitors or diagnostic tools.

While the broader class of purine analogues is under investigation for interactions with DNA repair pathways, specific research detailing the direct modulation of MGMT activity by 7H-Purine-2,6-diamine or its bis(sulfate) salt is not extensively covered in the provided literature. However, the study of related purine structures is critical. For example, the hydrolysis of a methylated guanine, 7MeG, can result in the formation of 2,6-diamino-4-hydroxy-5N-methyl-formamidopyrimidine (Fapy-7MeG), a lesion that blocks DNA chain elongation during replication. The mammalian MGMT enzyme shows a high preference for repairing O6MeG. The interplay between various DNA repair pathways, including nucleotide excision repair (NER) and mismatch repair (MMR), in processing such DNA lesions is an active area of research.

Role as a Biochemical Reagent in Cell-Based Research

7H-Purine-2,6-diamine and its derivatives serve as valuable biochemical reagents in life science research, enabling the study of fundamental cellular processes. These compounds are utilized as biological materials or organic compounds to investigate pathways involved in cell cycle control, differentiation, and cancer biology.

Derivatives of 2,6-diaminopurine have been shown to significantly impact cell cycle progression and induce polyploidy (the state of having more than two paired sets of chromosomes) in various cancer cell lines. A notable example is the synthetic 2,6-disubstituted purine known as reversine (B1683945), which has been identified as an inhibitor of aurora kinases, proteins essential for cell cycle control.

Research has demonstrated that reversine and related molecules can cause an arrest in the G2/M phase of the cell cycle and lead to the accumulation of polyploid cells. For instance, treatment of human tumor cell lines such as PC-3 (prostate cancer), HeLa (cervical cancer), and others with reversine inhibited their growth and resulted in cells with a DNA content of ≥4N. This effect was accompanied by molecular changes, including an increase in the expression of the cell cycle inhibitor p21(WAF1) and a reduction in the levels of cyclin B and CDK1, which are crucial for mitotic entry. Interestingly, these effects were observed in cancer cells but not in normal prostate epithelial cells.

Studies on reversine-related compounds have further explored this phenomenon. The introduction of structural modifications to the diamino units at positions 2 and 6 of the purine ring has been investigated to assess the impact on cell cycle arrest and polyploidy. These analogues were also found to induce G2/M arrest and polyploidy, particularly in cancer cells where the tumor suppressor protein p53 is defective. The compound 2,6-Diaminopurine (DAP) itself was reported as early as 1989 to arrest cell cycle progression in mouse leukemia cells.

Table 1: Effects of 2,6-Diaminopurine Derivatives on Cell Cycle and Polyploidy

| Compound | Cell Line(s) | Observed Effects | Key Molecular Changes | Reference(s) |

|---|---|---|---|---|

| Reversine | PC-3, HeLa, CWR22Rv1, DU-145 | Growth inhibition, induction of polyploidy (>4N DNA content), enlarged nuclei | Increased p21(WAF1), decreased Cyclin B/CDK1 | |

| Reversine | C2C12 (murine myoblasts) | De-differentiation | Not specified | |

| Reversine Analogues | MCF-7 (breast cancer), HCT116 (colorectal cancer) | Cell cycle arrest in G2/M phase, polyploidy (effective in p53-defective cells) | Not specified |

| 2,6-Diaminopurine (DAP) | Mouse leukemia cells | Arrest of cell cycle progression | Not specified | |

The ability to manipulate cellular differentiation is a cornerstone of regenerative medicine. Certain 2,6-diamino-substituted purine derivatives have emerged as powerful chemical tools for inducing cellular plasticity, specifically de-differentiation and subsequent re-differentiation.

The compound reversine, a 2,6-diamino-substituted purine, has been shown to induce de-differentiation in the C2C12 murine myoblast cell line. Myoblasts, which are muscle precursor cells, lose their specialized characteristics upon treatment with reversine and revert to a more progenitor-like state. These de-differentiated cells gain the remarkable ability to be subsequently guided to differentiate into entirely different cell lineages, such as adipocytes (fat cells) and osteoblasts (bone cells). This process highlights the potential of using small molecules to reprogram cell fate, offering alternatives to genetic manipulation methods. The capacity of reversine to induce muscle myoblasts to become progenitor cells that can be converted into other cell types underscores its significance as a research tool in developmental and stem cell biology.

Table 2: Compounds Mentioned in this Article

| Compound Name | Other Names / Synonyms | CAS Number | Molecular Formula |

|---|---|---|---|

| 7H-Purine-2,6-diamine bis(sulfate) | 2,6-Diaminopurine sulfate (B86663) | 69369-16-0 | C5H10N6O8S2 |

| 7H-Purine-2,6-diamine | 2,6-Diaminopurine (DAP), 2-Aminoadenine | 1904-98-9 | C5H6N6 |

| Reversine | N6-cyclohexyl-N2-(4-morpholinophenyl)-7H-purine-2,6-diamine | Not specified | Not specified |

| O6-methylguanine | O6MeG | Not specified | Not specified |

| 6-benzyloxy-9-(2-[18F]fluoroethyl)-9H-purin-2-yl-amine | Not specified | Not specified | Not specified |

| 2,6-diamino-4-hydroxy-5N-methyl-formamidopyrimidine | Fapy-7MeG | Not specified | Not specified |

Advanced Analytical Methodologies for 7h Purine 2,6 Diamine and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of 7H-Purine-2,6-diamine, providing powerful means for both analytical determination and preparative purification.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of 7H-Purine-2,6-diamine and its derivatives. nih.govavantorsciences.comlgcstandards.com Reversed-phase HPLC is a common mode used for the separation of these compounds. nih.govsielc.com

A typical HPLC method for 2,6-diaminopurine (B158960) analysis might utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The retention time for 2,6-diaminopurine can be influenced by the specific column and mobile phase composition. For instance, in one method, the retention time for 2,6-diaminopurine was reported to be around 6.0 minutes. nih.gov

Detection is often achieved using ultraviolet (UV) absorbance, typically at a wavelength where the purine (B94841) ring exhibits strong absorption. nih.gov The limit of quantitation for UV detection can be in the range of 100-125 ng/ml in biological matrices like monkey serum. nih.gov For enhanced sensitivity, on-line radiochemical detection can be used, particularly when working with radiolabeled compounds. nih.gov The purity of 7H-Purine-2,6-diamine can be assessed by HPLC, with commercial standards often specifying a purity of ≥97.0%. avantorsciences.com

Table 1: Exemplary HPLC Parameters for 2,6-Diaminopurine Analysis

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 | nih.govsielc.com |

| Mobile Phase | Acetonitrile/Water with Phosphoric or Formic Acid | sielc.com |

| Detection | UV, Radiochemical | nih.gov |

| Retention Time (DAPD) | ~6.0 min | nih.gov |

| Limit of Quantitation (UV) | 125 ng/ml (in serum) | nih.gov |

Preparative Chromatography for Compound Purification

For the isolation of pure 7H-Purine-2,6-diamine and its derivatives, preparative chromatography is the method of choice. sielc.comnih.gov This technique is essentially a scaled-up version of analytical HPLC, designed to handle larger quantities of material. sielc.com The principles of separation remain the same, but larger columns and higher flow rates are employed.

Both normal-phase and reversed-phase preparative chromatography can be utilized. For instance, silica (B1680970) gel flash chromatography is a common normal-phase technique for the purification of newly synthesized purine derivatives. nih.gov In other cases, preparative reversed-phase HPLC using columns such as RP-18 LiChroSphere has been successfully applied to obtain highly pure compounds. nih.gov The choice of the chromatographic system depends on the polarity and solubility of the target compound and impurities. Following purification, the yield and purity of the isolated compound are typically confirmed by analytical HPLC and other spectroscopic methods. nih.gov

Mass Spectrometry (MS) for Structural Confirmation and Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of 7H-Purine-2,6-diamine and for identifying its metabolites. nih.govnih.gov When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, offering a high degree of specificity.

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for purine analysis. mdpi.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of a molecule. mdpi.com

Tandem mass spectrometry (MS/MS) is particularly powerful for metabolite identification. nih.govyoutube.com In this technique, a specific ion (the precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides structural information that can be used to identify the metabolite. For example, MS/MS was used to identify the amino acid incorporated at a premature termination codon in the presence of 2,6-diaminopurine. nih.gov The stability of 2,6-diaminopurine can also be assessed in biological extracts, and any potential metabolites can be identified using LC-MS analysis. nih.gov

Electrochemical Sensing and Detection Methods for Purines

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection of purines, including 7H-Purine-2,6-diamine. nih.govresearchgate.net These methods are based on the electrochemical oxidation of the purine ring at the surface of a modified electrode.

Various materials have been explored to modify electrodes for enhanced sensitivity and selectivity. These include carbon-based nanomaterials like multi-walled carbon nanotubes (MWCNTs) and gold nanoparticles (AuNPs). nih.govresearchgate.net The modification of a glassy carbon electrode (GCE) with MWCNTs has been shown to significantly enhance the electrocatalytic oxidation of 2,6-diaminopurine. researchgate.nettubitak.gov.tr

The oxidation of 2,6-diaminopurine on a MWCNT/GCE is an irreversible process that occurs at a specific potential. researchgate.net The oxidation potential is pH-dependent, shifting to less positive values as the pH increases, which indicates the involvement of protons in the reaction. researchgate.net Differential pulse voltammetry is a sensitive electrochemical technique that can be used for the quantitative determination of 2,6-diaminopurine, with detection limits reaching the sub-micromolar range. researchgate.net

Table 2: Performance of an Electrochemical Sensor for 2,6-Diaminopurine

| Parameter | Value | Reference |

| Electrode | Multiwall Carbon Nanotube Modified Glassy Carbon Electrode (MWCNT/GCE) | researchgate.net |

| Technique | Differential Pulse Voltammetry | researchgate.net |

| Linear Range | 0.4 µmol/L to 80 µmol/L | researchgate.net |

| Detection Limit (S/N=3) | 0.3 µmol/L | researchgate.net |

Fluorescence-Based Assays for Quantitative Detection and Interaction Studies

The intrinsic fluorescence of 2,6-diaminopurine provides a basis for the development of sensitive and continuous assays for its quantitative detection and for studying its interactions with biomolecules. nih.govnih.govacs.org The hydrolysis or phosphorolysis of certain 2,6-diaminopurine-containing precursors can be monitored by the increase in fluorescence as the free 2,6-diaminopurine is released. nih.govnih.govacs.org

This principle has been applied to develop assays for enzymes such as 5'-methylthioadenosine phosphorylase (MTAP) and 5'-methylthioadenosine nucleosidase (MTAN). nih.govnih.govacs.org In these assays, a non-fluorescent substrate is converted to the fluorescent 2,6-diaminopurine, allowing for real-time monitoring of the enzymatic reaction. nih.govnih.govacs.org The fluorescence of 2,6-diaminopurine can be significantly enhanced upon binding to a protein, a phenomenon that can be exploited in interaction studies. nih.gov

Furthermore, lanthanide-based fluorescent probes incorporating 2,6-diaminopurine have been designed for the detection of other molecules, such as uric acid. researchgate.netresearchgate.net In these systems, the fluorescence of the probe is quenched upon binding to the target analyte, providing a mechanism for quantitative detection. researchgate.netresearchgate.net

Emerging Research Directions and Potential Academic Applications of 7h Purine 2,6 Diamine Bis Sulfate

Rational Design and Synthesis of Advanced Purine-2,6-diamine Analogues for Targeted Research

The foundational structure of 7H-Purine-2,6-diamine serves as a versatile scaffold for the rational design and synthesis of a wide array of analogues aimed at specific biological targets. researchgate.netresearchgate.netrsc.org The synthesis of these derivatives often involves multi-step processes starting from commercially available purine (B94841) precursors. uminho.pt A common strategy involves the chemical modification of the purine nucleus through reactions like alkylation, amination, and coupling reactions to introduce diverse functional groups. researchgate.net

For instance, researchers have successfully synthesized 2,6-diamino-substituted purine derivatives, such as reversine (B1683945), which has shown potential in cancer research by inducing cell cycle arrest. nih.govmdpi.com The synthesis of these analogues can be achieved through methods like microwave-assisted organic synthesis, which can enhance reaction rates and yields. nih.gov Another approach involves starting with 2,6-dichloropurine (B15474) and performing sequential substitutions at the C2 and C6 positions to introduce different amine-containing moieties. imtm.cz

The design of these analogues is often guided by computational methods, such as docking calculations, to predict their binding affinity to target proteins like kinases. nih.gov This structure-activity relationship (SAR) approach allows for the systematic optimization of the lead compound to improve its potency and selectivity. nih.govnih.gov For example, the introduction of a N-methyl group at the C6 position and a new N-heterocycle unit at the C2 position has been explored to enhance the structural diversity and biological activity of reversine analogues. nih.gov

The synthesis of 7H-Purine-2,6-diamine bis(sulfate) itself can be accomplished through various chemical reactions utilizing purine derivatives. One documented method involves treating 2,6-diaminopurine (B158960) with sulfuric acid. A more elaborate synthesis starts with reacting 2,6-diaminopurine sulfate (B86663) with sodium hydroxide (B78521) to yield 2,6-diaminopurine, which is then acetylated. prepchem.com This product subsequently undergoes a series of reactions to produce more complex derivatives. prepchem.com

The following table summarizes some of the synthetic approaches for purine-2,6-diamine analogues:

| Starting Material | Key Reactions | Target Analogue Class | Reference(s) |

| 2,6-Dichloropurine | Alkylation, Amination | 2,6,9-Trisubstituted purines | imtm.cz |

| 2-Fluoro-6-amino-adenosine | Aromatic nucleophilic substitution | 2,6-Diaminopurine nucleotides | acs.org |

| 2,6-Diaminopurine sulfate | Acetylation, Ribosylation | 2-Acetamido adenosine (B11128) derivatives | prepchem.com |

| 5-Amino-1-benzyl-1H-imidazole-4-carboxamide | Cyclization | 2-Substituted-6-amino-9-benzylpurines | Not in search results |

| 2-(3-Nitrophenyl)-purine derivatives | Reduction, Acylation | 2-(3-Aminophenyl)-purine derivatives | uminho.pt |

Investigation of Self-Assembly and Supramolecular Architectures involving Purine Salts

Purine derivatives, including salts like 7H-Purine-2,6-diamine bis(sulfate), possess a remarkable ability to self-assemble into highly ordered supramolecular structures. researchgate.net This property is driven by non-covalent interactions, primarily hydrogen bonding and π-π stacking between the aromatic purine rings. researchgate.net The specific arrangement of hydrogen bond donors and acceptors on the purine core dictates the formation of various architectures, such as quartets and ribbons. researchgate.netrsc.org

The self-assembly process can be influenced by external factors like the presence of metal ions and the pH of the solution. researchgate.net For example, guanosine (B1672433) derivatives are known to form G-quartets that can further assemble into G-quadruplexes in the presence of cations like K+. researchgate.net These structures can then form hydrogels, demonstrating the potential of purine-based self-assembly in creating soft materials. researchgate.net

Research has shown that even minor changes to the purine structure can significantly impact the resulting supramolecular assembly. rsc.org The stabilization of the less common 7H-tautomer of adenine (B156593) has been observed in the solid state through non-covalent interactions within a crystal lattice. rsc.org This highlights the subtle interplay of molecular structure and intermolecular forces in directing the formation of specific supramolecular architectures. The study of these self-assembled monolayers is also considered relevant to understanding the origins of life. nih.gov

Exploration in Material Science for Bio-Inspired Structures

The self-assembly properties of purine compounds are being explored for the creation of novel bio-inspired materials. researchgate.net The ability to form well-defined, hierarchical structures from the molecular level up offers a powerful tool for bottom-up material fabrication. researchgate.net These materials can mimic the complex architectures found in nature, which often exhibit remarkable properties like strength, light weight, and adaptability. lbl.gov

One area of interest is the development of functional materials with specific optical or electronic properties. For instance, self-assembled guanine-based peptide nucleic acid monomers can form photonic crystals. researchgate.net The ordered arrangement of the purine derivatives at the nanoscale can interact with light to produce structural color, similar to what is observed in some animals. researchgate.net

Furthermore, the integration of purine-based structures into polymers and other materials can lead to advanced composites with enhanced properties. nih.gov For example, incorporating purine derivatives could introduce self-healing capabilities or responsiveness to specific stimuli. nih.gov The development of these bio-inspired materials holds promise for a wide range of applications, from advanced coatings to scaffolds for tissue engineering. researchgate.netnih.gov

Development of Novel Research Tools in Genetic Engineering and Synthetic Biology

The unique properties of purine analogues are being harnessed to develop innovative tools for genetic engineering and synthetic biology. One of the key applications is the expansion of the genetic alphabet. acs.org By designing synthetic purine derivatives that can pair with each other, scientists aim to create new, orthogonal base pairs that can be incorporated into DNA and RNA. acs.org

For example, researchers have synthesized 7-deazapurine-2,6-diamine 2'-deoxyribonucleosides to be used as a complementary base to modified xanthine (B1682287) derivatives in DNA. acs.org The stability of these artificial base pairs is a critical factor and is evaluated through techniques like DNA melting experiments. acs.org

The ability to introduce modified purines into oligonucleotides is crucial for these applications. Post-synthetic modification strategies have been developed to incorporate 2,6-diaminopurine and its conjugates into DNA strands. acs.org One such method utilizes a 2-fluoro-6-amino-adenosine precursor, where the fluorine atom can be readily displaced by an amine, allowing for the introduction of various functionalities at the 2-position without the need for protecting groups on the adenine base. acs.org

These advancements in creating and incorporating artificial purine bases are fundamental to the field of synthetic biology, opening up possibilities for creating novel genetic systems with expanded functionalities. This could lead to the development of new diagnostics, therapeutics, and engineered organisms with enhanced capabilities. In some organisms, like the cyanophage S-2L, 2,6-diaminopurine (referred to as Z) naturally replaces adenine, forming three hydrogen bonds with thymine (B56734) and thus altering the DNA's properties. wikipedia.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.